molecular formula C15H22N2O4S B4077207 1-[3-(phenylthio)propyl]piperazine oxalate

1-[3-(phenylthio)propyl]piperazine oxalate

Cat. No. B4077207
M. Wt: 326.4 g/mol
InChI Key: CBTJGBMPOOGHHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(phenylthio)propyl]piperazine oxalate (PTPP) is a chemical compound that has been widely used in scientific research. It is a piperazine derivative that has been synthesized for its potential use as a pharmacological tool. PTPP has been found to have a range of biochemical and physiological effects, making it a valuable compound for studying various pathways and mechanisms in the body.

Mechanism of Action

The mechanism of action of 1-[3-(phenylthio)propyl]piperazine oxalate is not fully understood, but it is believed to act as a partial agonist at various neurotransmitter receptors. This means that it can bind to these receptors and activate them to a certain degree, but not fully activate them like a full agonist would. This partial activation can lead to a range of biochemical and physiological effects, depending on the specific receptor and pathway involved.
Biochemical and Physiological Effects
1-[3-(phenylthio)propyl]piperazine oxalate has been found to have a range of biochemical and physiological effects, including modulation of neurotransmitter release, regulation of ion channels, and modulation of intracellular signaling pathways. It has been shown to have anxiolytic and antidepressant effects in animal models, as well as potential therapeutic effects in conditions such as Parkinson's disease and schizophrenia.

Advantages and Limitations for Lab Experiments

1-[3-(phenylthio)propyl]piperazine oxalate has several advantages as a pharmacological tool for scientific research. It is relatively easy to synthesize and can be obtained in high purity. It also has a range of effects on various neurotransmitter systems, making it a versatile compound for studying different pathways and mechanisms. However, there are also limitations to its use, including potential off-target effects and the need for careful dosing and administration to avoid toxicity.

Future Directions

There are several potential future directions for research involving 1-[3-(phenylthio)propyl]piperazine oxalate. One area of interest is its potential therapeutic effects in various neurological and psychiatric disorders. Another area of interest is its use as a tool for studying the mechanisms of neurotransmitter receptors and their role in various physiological and pathological conditions. Further research is needed to fully understand the potential of 1-[3-(phenylthio)propyl]piperazine oxalate as a pharmacological tool and therapeutic agent.

Scientific Research Applications

1-[3-(phenylthio)propyl]piperazine oxalate has been used in a range of scientific research applications, particularly in the field of neuroscience. It has been found to modulate the activity of various neurotransmitter receptors, including serotonin, dopamine, and norepinephrine receptors. This makes it a valuable tool for studying the mechanisms of these receptors and their role in various physiological and pathological conditions.

properties

IUPAC Name

oxalic acid;1-(3-phenylsulfanylpropyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2S.C2H2O4/c1-2-5-13(6-3-1)16-12-4-9-15-10-7-14-8-11-15;3-1(4)2(5)6/h1-3,5-6,14H,4,7-12H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTJGBMPOOGHHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCSC2=CC=CC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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